Cbz-DL-Phe-DL-Arg-OMe.HCl

Enzymatic peptide synthesis Cysteine protease Cathepsin L1

Cbz-DL-Phe-DL-Arg-OMe.HCl is a synthetic dipeptide derivative comprising N-terminal carboxybenzyl (Cbz) protection on a DL-phenylalanine residue linked to a DL-arginine methyl ester, isolated as the hydrochloride salt. The compound belongs to the class of N-protected aminoacyl-arginine esters, a well‑established family of chromogenic and fluorogenic protease substrates.

Molecular Formula C24H32ClN5O5
Molecular Weight 506.0 g/mol
Cat. No. B12113923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Phe-DL-Arg-OMe.HCl
Molecular FormulaC24H32ClN5O5
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H
InChIKeyNTRMVHYAEGFZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Phe-DL-Arg-OMe.HCl: A Versatile Protected Dipeptide Building Block for Protease Research and Enzymatic Peptide Synthesis


Cbz-DL-Phe-DL-Arg-OMe.HCl is a synthetic dipeptide derivative comprising N-terminal carboxybenzyl (Cbz) protection on a DL-phenylalanine residue linked to a DL-arginine methyl ester, isolated as the hydrochloride salt. The compound belongs to the class of N-protected aminoacyl-arginine esters, a well‑established family of chromogenic and fluorogenic protease substrates [1]. The Cbz (benzyloxycarbonyl) group, first introduced by Zervas and Bergmann, remains a cornerstone protecting group in solution‑phase peptide synthesis due to its orthogonal stability to acidic conditions and facile removal by catalytic hydrogenolysis [2]. The methyl ester moiety enhances solubility in organic solvents and serves as a leaving group in enzymatic assays, enabling detection of protease activity via esterolysis [1].

Why Cbz-DL-Phe-DL-Arg-OMe.HCl Cannot Be Replaced by Unprotected or Differently Protected Dipeptide Analogs


Substituting Cbz-DL-Phe-DL-Arg-OMe.HCl with a close analog—such as an unprotected dipeptide, a Boc‑protected variant, or a fluorogenic AMC derivative—introduces quantifiable deviations in enzymatic recognition, synthetic utility, and assay compatibility. The Cbz group confers orthogonal stability under acidic conditions where Boc groups are cleaved, enabling selective deprotection strategies in convergent peptide synthesis [1]. The Phe‑Arg sequence is a critical determinant of protease specificity: the P2 phenylalanine side chain engages the S2 subsite of cysteine cathepsins and serine proteases, whereas simple Arg‑OMe derivatives (e.g., Cbz‑Arg‑OMe) lack this hydrophobic recognition element and exhibit markedly different kinetic profiles [2]. Furthermore, the methyl ester leaving group yields a hydrolysis product (Cbz-Phe-Arg-OH) that can be quantified by HPLC or LC‑MS, offering an alternative to fluorescence‑based detection in systems where autofluorescence or quenching compromises AMC‑based assays [3]. These differences underscore that in‑class compounds are not interchangeable without re‑optimizing reaction conditions and detection workflows.

Cbz-DL-Phe-DL-Arg-OMe.HCl: Quantitative Differentiation Against Key Analogs and In‑Class Candidates


Enzymatic Peptide Bond Synthesis: Cbz-Phe-Arg-OMe Serves as a Competent Acyl Acceptor for Cathepsin L1

Cbz-Phe-Arg-OMe functions as an acyl acceptor in the cathepsin L1‑catalyzed synthesis of the tripeptide Z-Phe-Arg-SerNH₂, demonstrating utility in enzymatic peptide bond formation that is not reported for the corresponding free acid (Z-Phe-Arg-OH) or for AMC‑conjugated analogs [1]. Under the reported conditions (0.1 M ammonium acetate, pH 9.0, 12.5% v/v acetonitrile, 37 °C), LC‑MS detected tripeptide formation within 10 min, continuing up to 5.5 h [1].

Enzymatic peptide synthesis Cysteine protease Cathepsin L1

Protecting Group Orthogonality: Cbz Stability Under Acidic Conditions Enables Selective Deprotection in the Presence of Boc Groups

The Cbz (benzyloxycarbonyl) group is stable to mild acidic conditions (e.g., trifluoroacetic acid) that quantitatively remove Boc (tert‑butyloxycarbonyl) groups, enabling orthogonal protection strategies in convergent peptide synthesis [1]. In contrast, Boc‑protected analogs (e.g., Boc‑Phe‑Arg‑OMe) undergo rapid acidolysis, precluding their use in synthetic sequences requiring acidic deprotection of other functionalities while retaining N‑terminal protection [1].

Peptide synthesis Protecting group strategy Orthogonal deprotection

Substrate Recognition: The Phe-Arg Sequence Confers Differential Protease Specificity Compared to Arg-Only or Gly-Arg Analogs

The P2 phenylalanine residue in Cbz-Phe-Arg-OMe engages the hydrophobic S2 subsite of serine and cysteine proteases, dramatically altering substrate specificity relative to analogs lacking a hydrophobic P2 residue. In a series of Cbz‑dipeptide‑Rhodamine substrates, the Cbz‑Phe‑Arg derivative exhibited high selectivity for human plasmin (no detectable hydrolysis by human thrombin), whereas the Cbz‑Pro‑Arg derivative was preferentially hydrolyzed by thrombin [1]. The single amino acid derivative (Cbz‑Arg‑NH)₂‑Rhodamine displayed substantially lower catalytic efficiency (kcat/Km) compared to dipeptide substrates [1].

Protease substrate specificity Enzyme kinetics Serine protease

Detection Modality: Methyl Ester Hydrolysis Enables HPLC/LC‑MS Quantification Without Fluorescence Interference

Cbz-Phe-Arg-OMe generates the hydrolysis product Cbz-Phe-Arg-OH upon esterase or protease cleavage, which can be separated and quantified by reverse‑phase HPLC or LC‑MS without reliance on fluorescence [1]. In contrast, fluorogenic analogs such as Cbz-Phe-Arg-AMC require fluorescence detection (λex/λem ≈ 380/460 nm) and are susceptible to interference from autofluorescent compounds or quenchers present in complex biological matrices .

Analytical detection Protease assay Non‑fluorogenic substrate

Synthetic Accessibility: Cbz Protection Permits High‑Yield Deprotection Without Racemization

Selective deprotection of methyl esters in N‑Cbz‑protected dipeptides using bis(tributyltin) oxide proceeds with good yields and no detectable racemization [1]. In a study of N‑α‑Cbz‑L‑alanyl‑L‑alanine methyl ester, chemoselective cleavage to the corresponding carboxylic acid was achieved without evidence of free amino acid formation, confirming peptide bond integrity [1].

Peptide synthesis Racemization Deprotection efficiency

Optimal Research and Industrial Use Cases for Cbz-DL-Phe-DL-Arg-OMe.HCl Based on Quantitative Differentiation


Enzymatic Peptide Ligation Using Recombinant Cathepsin L1

Employ Cbz-DL-Phe-DL-Arg-OMe.HCl as an acyl acceptor in cathepsin L1‑catalyzed synthesis of tripeptides (e.g., Z-Phe-Arg-SerNH₂). This application leverages the compound's demonstrated competence in protease‑mediated peptide bond formation, a property not shared by free acid or AMC‑conjugated analogs [1]. Conditions: 0.1 M ammonium acetate pH 9.0, 12.5% acetonitrile, 37 °C; monitor by LC‑MS [1].

Orthogonal Protection Strategies in Convergent Peptide Synthesis

Utilize the acid‑stable Cbz group for N‑terminal protection in synthetic schemes requiring orthogonal deprotection alongside Boc‑protected residues. Cbz-DL-Phe-DL-Arg-OMe.HCl remains intact under TFA treatment that removes Boc groups, enabling sequential deprotection and fragment condensation [1]. Final Cbz removal is achieved by catalytic hydrogenolysis (H₂, Pd/C) [1].

Protease Activity Assays in Fluorescence‑Interfering Matrices

Use Cbz-DL-Phe-DL-Arg-OMe.HCl as a non‑fluorogenic substrate to measure protease (e.g., cathepsin L1, trypsin‑like serine proteases) activity in crude biological samples where autofluorescence or compound interference compromises AMC‑based detection [1]. Hydrolysis to Cbz-Phe-Arg-OH is quantified by HPLC or LC‑MS, providing a robust alternative to fluorescence readouts [1].

Chiral Peptide Synthesis Requiring Racemization‑Free Deprotection

Apply Cbz-DL-Phe-DL-Arg-OMe.HCl in synthetic routes where preservation of stereochemistry is critical. The Cbz‑protected dipeptide ester framework undergoes chemoselective methyl ester cleavage with bis(tributyltin) oxide without detectable racemization, ensuring retention of chiral integrity in subsequent coupling steps [1].

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